N1,5-Dimethylbenzene-1,2-diamine: A Technical Overview
N1,5-Dimethylbenzene-1,2-diamine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a technical summary of the known chemical properties of N1,5-Dimethylbenzene-1,2-diamine. It should be noted that detailed experimental protocols, comprehensive reactivity studies, and specific applications in areas such as drug development for this particular isomer are not extensively documented in publicly available scientific literature.
Core Chemical Properties
N1,5-Dimethylbenzene-1,2-diamine, also known by its IUPAC name 2-N,4-dimethylbenzene-1,2-diamine, is an aromatic amine with the chemical formula C₈H₁₂N₂.[1] Its structure features a benzene ring substituted with two amine groups at positions 1 and 2, a methyl group on one of the nitrogen atoms (N1), and another methyl group on the benzene ring at position 5.
Physicochemical Data
A summary of the key physicochemical properties for N1,5-Dimethylbenzene-1,2-diamine (CAS No. 131019-87-9) is presented in the table below. This data is primarily derived from chemical supplier databases and computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 131019-87-9 | [1] |
| IUPAC Name | 2-N,4-dimethylbenzene-1,2-diamine | [1] |
| Melting Point | 64-67 °C | [2] |
| Computed XLogP3 | 1.3 | [1] |
| Computed Polar Surface Area | 38.1 Ų | [1] |
| Computed Rotatable Bond Count | 1 | [1] |
| Computed Hydrogen Bond Donor Count | 2 | [1] |
| Computed Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis and Reactivity
Synthesis
A general workflow for the synthesis of a related compound, 2-nitro-4-methylaniline, which could be a potential precursor, involves a three-step process: protection of the amine group of 4-methylaniline, followed by nitration, and subsequent deprotection.[3]
Reactivity
Specific reactivity data for N1,5-Dimethylbenzene-1,2-diamine is not available. However, the reactivity of aromatic amines is generally characterized by the nucleophilicity of the amino groups and the susceptibility of the aromatic ring to electrophilic substitution. The presence of two amine groups and a methyl group, all of which are electron-donating, would be expected to activate the benzene ring towards electrophilic attack. The N-methyl group may also influence the basicity and nucleophilicity of the nitrogen atom it is attached to. Substituted p-phenylenediamines are known to be easily oxidized.[4]
Potential Applications and Biological Significance
While there is no specific information on the applications of N1,5-Dimethylbenzene-1,2-diamine in drug development, substituted phenylenediamines, in general, are a class of compounds with diverse biological activities and industrial applications. They are widely used as antioxidants in rubber products.[5][6] Some derivatives are also used in hair dyes and as intermediates in the synthesis of polymers and other organic molecules.[4] Certain substituted p-phenylenediamines and their oxidation products have been identified as emerging environmental pollutants with potential toxicity to aquatic organisms.[5][7]
Safety and Handling
Specific hazard information for N1,5-Dimethylbenzene-1,2-diamine is limited. As with any aromatic amine, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be used to avoid skin and eye contact. Phenylenediamine derivatives can be skin irritants and may have other toxic effects.[4]
Conclusion
N1,5-Dimethylbenzene-1,2-diamine is a chemical compound for which there is a notable lack of in-depth scientific literature. While its basic chemical and physical properties can be summarized, there is a clear need for further research to elucidate its synthesis, reactivity, and potential applications, particularly in the fields of medicinal chemistry and materials science. Researchers interested in this compound should consider the general properties of aromatic diamines and N-methyl anilines as a starting point for their investigations.
References
- 1. N1,5-Dimethylbenzene-1,2-diamine | C8H12N2 | CID 9989323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. books.rsc.org [books.rsc.org]
- 4. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 5. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
